INF4E

Description

Properties

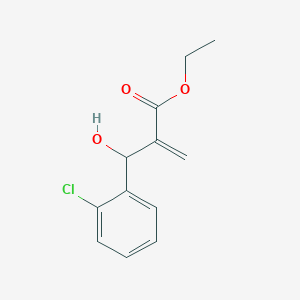

IUPAC Name |

ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPDXCMAOIUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

INF4E: A Technical Guide to the Selective Inhibition of NLRP3 ATPase Activity

For Researchers, Scientists, and Drug Development Professionals

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, atherosclerosis, and type 2 diabetes, making it a prime therapeutic target.[3][4] This document provides a detailed overview of INF4E, a small molecule inhibitor that selectively targets the ATPase activity of NLRP3, offering a valuable tool for research and a potential scaffold for drug development.

The NLRP3 Inflammasome Pathway

Canonical activation of the NLRP3 inflammasome is a two-step process.[1]

-

Signal 1 (Priming): The first signal, typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the NF-κB signaling pathway. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1β.[1][2]

-

Signal 2 (Activation): The second signal is provided by diverse stimuli such as extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction.[5][6] These triggers induce cellular events like potassium (K+) efflux, which are thought to be a common upstream event for NLRP3 activation.[5][7] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment of pro-caspase-1.[8][9][10] This assembly facilitates the autocatalytic cleavage and activation of caspase-1.

Activated caspase-1 has two primary functions:

-

It cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[9][10]

-

It cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and facilitating cytokine release.[1][11]

References

- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of INF4E in Preventing ATP-Induced Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, "INF4E" is not a recognized protein or molecule in the context of pyroptosis. This document will, therefore, treat this compound as a hypothetical preventative agent to provide a framework for understanding the therapeutic inhibition of ATP-induced pyroptosis.

Introduction: The Double-Edged Sword of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1][2][3] Unlike apoptosis, which is immunologically silent, pyroptosis is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as damage-associated molecular patterns (DAMPs).[3][4] While crucial for host defense, dysregulated pyroptosis is implicated in the pathogenesis of numerous inflammatory diseases, such as autoinflammatory syndromes, neurodegenerative diseases, and certain cancers.[1][5][6]

A key trigger for pyroptosis is extracellular adenosine triphosphate (ATP), a quintessential DAMP released from damaged or stressed cells.[7][8][9] High concentrations of extracellular ATP activate the NLRP3 inflammasome, a multi-protein complex that drives pyroptotic cell death.[5][6] Given its central role in numerous pathologies, the targeted inhibition of the ATP-induced pyroptosis pathway presents a significant therapeutic opportunity. This guide explores this pathway in detail and examines the mechanistic potential of a hypothetical inhibitor, this compound, in its prevention.

The Core Signaling Pathway: ATP-Induced NLRP3 Inflammasome Activation

The canonical pathway for ATP-induced pyroptosis is a two-signal process, primarily occurring in myeloid cells like macrophages.

Signal 1 (Priming): The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[6] This engagement triggers the NF-κB signaling cascade, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-inflammatory cytokines like pro-IL-1β.[6]

Signal 2 (Activation): Extracellular ATP provides the second signal. The binding of ATP to its cognate purinergic receptor, P2X7R, a ligand-gated ion channel, is the critical activation event.[10] This binding initiates a series of downstream events:

-

Potassium Efflux: P2X7R activation leads to the formation of a non-selective pore, causing a rapid and significant efflux of intracellular potassium (K+) ions.[5] This drop in intracellular K+ concentration is considered a common trigger for NLRP3 activation.[5]

-

NLRP3 Inflammasome Assembly: The decrease in cytosolic K+ induces a conformational change in the NLRP3 protein. Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[5][11] ASC, in turn, recruits pro-caspase-1, clustering these molecules into a large perinuclear structure known as the "ASC speck."[12]

-

Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the ASC speck facilitates their auto-proteolytic cleavage and activation into the active caspase-1 enzyme.[12]

-

Cytokine Maturation and Pyroptosis Execution: Active caspase-1 has two primary functions:

-

It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secretable forms.[12]

-

It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD (GSDMD-NT) translocates to the plasma membrane, where it oligomerizes to form large pores (~10-14 nm in diameter).[1] These pores disrupt the cell's osmotic potential, leading to swelling, lysis, and the release of mature cytokines and other cellular contents.[1]

-

An alternative pathway exists where, if the canonical NLRP3-caspase-1 axis is blocked, high concentrations of ATP can still induce pyroptosis through a caspase-3/Gasdermin E (GSDME) dependent mechanism.[13]

Hypothetical Intervention by this compound

A therapeutic agent like this compound could be designed to interrupt the ATP-induced pyroptosis cascade at several key junctures. The ideal inhibitor would be highly specific, minimizing off-target effects while effectively preventing inflammatory cell death.

Potential Mechanisms of Action for this compound:

-

P2X7R Antagonism: this compound could act as a direct competitive or non-competitive antagonist of the P2X7R, preventing ATP from binding and initiating the downstream signaling cascade.

-

Inhibition of Potassium Efflux: this compound could modulate ion channels to stabilize intracellular potassium levels, even in the face of P2X7R activation, thereby preventing the trigger for NLRP3 activation.

-

Direct NLRP3 Inhibition: this compound could bind directly to the NLRP3 protein, stabilizing it in its inactive conformation or preventing its oligomerization, a mechanism similar to the investigational drug MCC950.

-

Disruption of Inflammasome Assembly: this compound could interfere with the protein-protein interactions essential for inflammasome formation, specifically by blocking the NLRP3-ASC or ASC-pro-caspase-1 interactions.

-

Caspase-1 Inhibition: this compound could be a direct enzymatic inhibitor of active caspase-1, preventing the cleavage of both GSDMD and pro-inflammatory cytokines.

-

GSDMD-NT Pore Blockade: A highly targeted approach where this compound binds to the GSDMD-NT fragment, preventing its oligomerization or insertion into the cell membrane, thus preserving cell integrity.

Quantitative Data Presentation (Illustrative)

The efficacy of a potential inhibitor like this compound would be determined through a series of quantitative assays. The following tables represent hypothetical data from such studies.

Table 1: this compound Dose-Dependent Inhibition of Pyroptosis Markers in LPS-Primed Macrophages

| This compound Conc. (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) | IL-1β in Supernatant (pg/mL) |

| 0 (Vehicle) | 45.2 ± 3.5 | 100.0 ± 5.1 | 2540 ± 150 |

| 0.1 | 58.1 ± 4.1 | 82.3 ± 4.8 | 1855 ± 125 |

| 1.0 | 75.9 ± 3.9 | 41.5 ± 3.7 | 980 ± 95 |

| 10.0 | 92.4 ± 2.8 | 15.6 ± 2.2 | 210 ± 40 |

| 100.0 | 95.1 ± 2.5 | 8.9 ± 1.9 | 95 ± 25 |

Data are presented as mean ± SD. Cells were primed with LPS (1 µg/mL) for 4 hours, then treated with this compound for 30 minutes before stimulation with ATP (5 mM) for 1 hour.

Table 2: Effect of this compound on Key Protein Cleavage Events

| Treatment Group | p20 Caspase-1 / pro-Caspase-1 Ratio | GSDMD-NT / Full-Length GSDMD Ratio |

| Control (Untreated) | 0.05 ± 0.01 | 0.03 ± 0.01 |

| LPS + ATP | 1.00 (Reference) | 1.00 (Reference) |

| LPS + ATP + this compound (10 µM) | 0.18 ± 0.04 | 0.21 ± 0.05 |

| LPS only | 0.06 ± 0.02 | 0.04 ± 0.01 |

Data are presented as normalized densitometric ratios from Western blot analysis.

Experimental Protocols

Validating the mechanism of action of this compound requires robust experimental methodologies.

General Experimental Workflow

Cytotoxicity Assessment: LDH Release Assay

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1x105 cells/well and allow them to adhere overnight.

-

Priming: Replace the medium with fresh medium containing 1 µg/mL LPS and incubate for 4 hours at 37°C, 5% CO2.

-

Inhibitor Treatment: Remove the priming medium. Add fresh medium containing various concentrations of this compound or vehicle control. Incubate for 30 minutes.

-

Stimulation: Add 5 mM ATP to the appropriate wells. Include control wells for maximum LDH release (add lysis buffer 10 minutes before end of incubation) and spontaneous release (no ATP). Incubate for 1 hour.

-

Data Collection: Centrifuge the plate at 500 x g for 5 minutes. Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Analysis: Add 50 µL of the LDH assay reagent to each well. Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm. Calculate percentage cytotoxicity using the formula: (Sample - Spontaneous) / (Maximum - Spontaneous) * 100.

Cytokine Quantification: IL-1β ELISA

-

Sample Collection: Use the cell culture supernatants collected from the experiment described in 5.2.

-

ELISA Protocol: Perform the ELISA according to the manufacturer’s instructions (e.g., R&D Systems, eBioscience).

-

Procedure Outline:

-

Coat a 96-well plate with capture antibody overnight.

-

Wash and block the plate.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash and add the detection antibody.

-

Wash and add the avidin-HRP conjugate.

-

Wash and add the substrate solution (e.g., TMB).

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Analysis: Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Protein Cleavage Analysis: Western Blotting

-

Sample Preparation: Following stimulation, collect the supernatant and lyse the adherent cells in RIPA buffer with protease inhibitors. Combine supernatant and lysate to analyze total protein cleavage.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-caspase-1 p20, anti-GSDMD, anti-β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (β-actin).

Conclusion and Future Directions

The ATP-induced pyroptosis pathway, mediated by the P2X7R-NLRP3-caspase-1-GSDMD axis, is a critical driver of inflammation in a wide range of diseases. The development of targeted inhibitors for this pathway holds immense therapeutic promise. A hypothetical agent, this compound, could offer significant clinical benefits by preventing inflammatory cell death and subsequent tissue damage. Future research in this field should focus on developing highly specific small molecule inhibitors or biologics that target distinct nodes within this pathway. Elucidating the precise mechanisms of action, as outlined in this guide, will be paramount for the successful translation of these promising therapeutic strategies from the laboratory to the clinic.

References

- 1. Inflammatory caspase-related pyroptosis: mechanism, regulation and therapeutic potential for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential role of the NLRP3 inflammasome in infection and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Progesterone Reduces ATP-Induced Pyroptosis of SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nontranscriptional regulation of NLRP3 inflammasome signaling by IL-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms governing inflammasome activation, assembly and pyroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP induces caspase-3/gasdermin E-mediated pyroptosis in NLRP3 pathway-blocked murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Potential Antibacterial and Antifungal Properties of INF4E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INF4E is recognized as a potent and irreversible inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. While its anti-inflammatory properties are established, its potential as an antimicrobial agent remains unexplored. This technical guide provides an in-depth analysis of the known mechanisms of this compound and investigates the theoretical basis for its potential antibacterial and antifungal activities. Drawing parallels from existing research on dual-target anti-inflammatory and antimicrobial compounds, this document outlines the experimental protocols necessary to evaluate the antimicrobial efficacy of this compound. Quantitative data on its NLRP3 inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in immunology and drug discovery.

Introduction to this compound and the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response to a wide range of pathogens and endogenous danger signals.[1] Upon activation, the NLRP3 inflammasome assembles and leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[2] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases.[1]

This compound is a small molecule inhibitor that has been characterized as an irreversible inhibitor of the NLRP3 inflammasome.[3] It acts as a Michael acceptor, forming a covalent bond with the NLRP3 protein, which subsequently inhibits IL-1β secretion.[3] Further studies have indicated that this compound also inhibits the ATPase activity of NLRP3 and the activity of caspase-1, suggesting multiple points of intervention within the inflammasome pathway.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in cellular assays. This data is crucial for understanding its biological activity and for designing experiments to probe its potential antimicrobial effects.

| Parameter | Cell Line | Stimulus | IC50 Value | Reference |

| IL-1β Secretion | THP-1 cells | ATP | 10 µM | [3][4] |

| NLRP3 ATPase Activity | - | - | - | [3] |

| Caspase-1 Activity | - | - | - | [3] |

Table 1: Inhibitory Activity of this compound on the NLRP3 Inflammasome. The IC50 value represents the concentration of this compound required to inhibit 50% of the IL-1β secretion in ATP-induced THP-1 cells. While inhibition of NLRP3 ATPase and caspase-1 activity has been demonstrated, specific IC50 values were not provided in the cited literature.

The Rationale for Investigating Antimicrobial Properties

While direct evidence of this compound's antibacterial or antifungal properties is currently lacking in published literature, there is a compelling scientific rationale for this investigation:

-

Dual-Target Inhibition: Research has emerged on compounds that exhibit both anti-inflammatory and antifungal activities. For instance, structural similarities between inhibitors of the NLRP3 inflammasome and fungal acetohydroxyacid synthase (AHAS) have led to the discovery of dual-target inhibitors. This provides a proof-of-concept that a single molecule can modulate both host inflammation and fungal growth.

-

Modulation of Host-Pathogen Interaction: The inflammatory response mediated by the NLRP3 inflammasome is a double-edged sword in infectious diseases. While crucial for pathogen clearance, excessive inflammation can cause tissue damage. An inhibitor like this compound could potentially modulate this response to the host's benefit. By dampening an overzealous inflammatory response, this compound might create a more favorable environment for the host's adaptive immune system to combat the infection, or it could have direct effects on microbial viability.

Experimental Protocols

To systematically investigate the potential antibacterial and antifungal properties of this compound, a series of established in vitro assays are required.

NLRP3 Inflammasome Activation and Inhibition Assay

This protocol is to confirm the known activity of this compound and to establish a baseline for further experiments.

-

Cell Culture: Culture human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) in appropriate media.

-

Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3 components.[5]

-

Inhibitor Treatment: Treat the primed cells with varying concentrations of this compound for a defined period.

-

Activation (Signal 2): Induce NLRP3 inflammasome assembly and activation using a stimulus such as ATP or nigericin.[5]

-

Quantification of IL-1β Release: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6][7][8][9]

-

Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates or supernatants using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.[10][11]

Antibacterial Susceptibility Testing

This assay determines the lowest concentration of this compound that prevents the visible growth of a bacterium.[12][13][14][15]

-

Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[16][17][18][19][20]

-

Prepare Bacterial Lawn: Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension to create a uniform lawn of growth.

-

Apply Disks: Place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar.

-

Incubation: Incubate the plate overnight at the appropriate temperature.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone is indicative of the bacterium's susceptibility to this compound.

Antifungal Susceptibility Testing

These protocols are designed to evaluate the direct effect of this compound on fungal growth.[21][22][23][24][25]

-

Fungal Culture: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

-

Broth Microdilution: Similar to the bacterial MIC assay, prepare serial dilutions of this compound in a 96-well plate.

-

Inoculation: Add the standardized fungal suspension to each well.

-

Incubation: Incubate the plate at the appropriate temperature for 24-48 hours.

-

Determination of MIC: The MIC is determined by visually or spectrophotometrically assessing the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control.

Visualizations

Signaling Pathway Diagram

Caption: NLRP3 inflammasome activation pathway and points of inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for screening the antimicrobial properties of this compound.

Conclusion

This compound is a well-characterized inhibitor of the NLRP3 inflammasome with potent anti-inflammatory activity. While its direct effects on microbial pathogens have not been reported, there is a strong rationale for investigating its potential as an antibacterial and antifungal agent. This guide provides the theoretical framework and detailed experimental protocols for such an investigation. The discovery of dual-activity compounds that can both modulate the host inflammatory response and inhibit pathogen growth represents a promising avenue for the development of novel therapeutics for infectious diseases. The systematic evaluation of this compound's antimicrobial properties could therefore yield significant insights and potentially lead to new treatment strategies.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay of Inflammasome Activation [bio-protocol.org]

- 6. rndsystems.com [rndsystems.com]

- 7. mpbio.com [mpbio.com]

- 8. stemcell.com [stemcell.com]

- 9. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]

- 10. bosterbio.com [bosterbio.com]

- 11. promega.com [promega.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. protocols.io [protocols.io]

- 16. asm.org [asm.org]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 20. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 21. journals.asm.org [journals.asm.org]

- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

The Modulatory Effects of INF4E on Caspase-1 Activation and Pro-inflammatory Cytokine Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound INF4E and its role as a modulator of the NLRP3 inflammasome pathway. Specifically, it focuses on the inhibitory effects of this compound on caspase-1 activation and the subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This document summarizes key quantitative data, details experimental methodologies for assessing this compound's activity, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of NLRP3 inflammasome inhibitors.

Introduction to the NLRP3 Inflammasome and its Role in Inflammation

The innate immune system utilizes a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex that plays a critical role in initiating inflammatory responses. Upon activation by a wide array of stimuli, including microbial products, crystalline substances, and ATP, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly facilitates the auto-activation of pro-caspase-1 into its active form, caspase-1.

Active caspase-1 is a cysteine protease responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These cytokines are potent mediators of inflammation, inducing a cascade of downstream signaling events that contribute to the host's defense against pathogens but can also drive the pathogenesis of numerous inflammatory diseases when dysregulated. Furthermore, active caspase-1 can induce a pro-inflammatory form of programmed cell death known as pyroptosis. Given its central role in inflammation, the NLRP3 inflammasome represents a significant target for therapeutic intervention in a range of autoinflammatory, autoimmune, and metabolic disorders.

This compound: A Covalent Inhibitor of the NLRP3 Inflammasome Pathway

This compound, also referred to as compound 9 in the foundational study by Cocco et al. (2014), is a small molecule inhibitor designed with an α,β-unsaturated electrophilic warhead.[1][2] This structural feature allows this compound to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine thiols, on its target proteins.[1] This irreversible mode of inhibition contributes to its potency in modulating the NLRP3 inflammasome pathway.

Mechanism of Action

This compound exerts its inhibitory effects through a multi-targeted mechanism within the NLRP3 inflammasome cascade:

-

Inhibition of Caspase-1 Activity: this compound directly inhibits the enzymatic activity of caspase-1. This has been demonstrated through in vitro assays, revealing its ability to interfere with the protease's function.[1]

-

Inhibition of NLRP3 ATPase Activity: The activation of the NLRP3 inflammasome is an energy-dependent process that requires the ATPase activity of the NLRP3 protein itself. This compound has been shown to inhibit this critical enzymatic function, thereby preventing the initial steps of inflammasome assembly.[1][2]

By targeting both caspase-1 and the upstream NLRP3 ATPase, this compound effectively disrupts two key stages of the inflammasome activation pathway, leading to a potent suppression of pro-inflammatory cytokine production and pyroptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on caspase-1 and its effects on cell viability in the context of inflammasome activation.

| Parameter | Value | Reference |

| Caspase-1 Inhibition (Ki) | 9.6 µM | [1] |

Table 1: Inhibitory Constant of this compound for Caspase-1. The Ki value represents the concentration of this compound required to produce half-maximum inhibition of the enzyme.

| Cell Line | Activator | This compound Concentration (µM) | Effect on Pyroptosis | Reference |

| THP-1 | Nigericin | Time- and concentration-dependent | Prevention | [1][2] |

| THP-1 | ATP | Time- and concentration-dependent | Prevention | [1][2] |

Table 2: Effect of this compound on Pyroptosis in Human THP-1 Cells. this compound effectively prevents pyroptotic cell death induced by common NLRP3 inflammasome activators.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on caspase-1 activation and cytokine release.

Cell Culture and Differentiation

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation: To induce a macrophage-like phenotype, THP-1 cells are treated with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Following differentiation, the cells are washed and incubated in fresh, PMA-free medium for a recovery period of at least 24 hours before inflammasome activation.

NLRP3 Inflammasome Activation and this compound Treatment

-

Priming (Signal 1): Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Following the priming step, the cells are pre-incubated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 30-60 minutes).

-

Activation (Signal 2): The NLRP3 inflammasome is then activated by adding one of the following stimuli:

-

Nigericin: 5-10 µM for 30-60 minutes.

-

ATP: 5 mM for 30-60 minutes.

-

Measurement of Caspase-1 Activity

Caspase-1 activity can be assessed using a fluorometric assay.

-

Cell Lysis: After treatment, cells are lysed to release intracellular contents.

-

Substrate Addition: A specific caspase-1 substrate, such as Ac-YVAD-AMC, is added to the cell lysates.

-

Fluorometric Reading: The cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AMC), which can be quantified using a fluorometer at an excitation/emission wavelength of 360/460 nm.

-

Inhibition Calculation: The percentage of caspase-1 inhibition by this compound is calculated by comparing the fluorescence in this compound-treated samples to that of the vehicle-treated control.

Measurement of Cytokine Release (IL-1β and IL-18)

The concentration of mature IL-1β and IL-18 released into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Supernatant Collection: After inflammasome activation, the cell culture supernatant is collected.

-

ELISA Procedure: Commercially available ELISA kits for human IL-1β and IL-18 are used according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a microplate with a capture antibody specific for the cytokine.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing away unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Measuring the absorbance of the colored product using a microplate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of the cytokine, and the concentration of the cytokine in the experimental samples is determined by interpolating from the standard curve.

NLRP3 ATPase Activity Assay

The effect of this compound on the ATPase activity of NLRP3 can be measured using a colorimetric assay that detects the release of inorganic phosphate (Pi).

-

Reaction Setup: Recombinant human NLRP3 protein is incubated in a reaction buffer containing ATP and magnesium chloride.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Phosphate Detection: A reagent that forms a colored complex with free phosphate is added to the reaction.

-

Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer.

-

Inhibition Calculation: The amount of phosphate released is proportional to the ATPase activity. The percentage of inhibition by this compound is calculated by comparing the activity in the presence of the inhibitor to the activity in the vehicle control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

The Impact of INF4E on IL-1ß and IL-18 Production in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The pro-inflammatory cytokines Interleukin-1ß (IL-1ß) and Interleukin-18 (IL-18) are key mediators of this process, and their production is tightly regulated by intracellular protein complexes known as inflammasomes. The NLRP3 inflammasome, in particular, has been identified as a significant contributor to neuroinflammatory cascades. This technical guide explores the impact of INF4E, a potent and specific inhibitor of the NLRP3 inflammasome, on the production of IL-1ß and IL-18 in neuronal cells. While direct quantitative data for this compound in purely neuronal cultures is not yet extensively available in published literature, this document synthesizes the known mechanisms of this compound and the NLRP3 inflammasome to provide a comprehensive overview of its potential therapeutic effects and the experimental methodologies to evaluate them.

Introduction: The Role of IL-1ß and IL-18 in Neuroinflammation

IL-1ß and IL-18 are pleiotropic cytokines that play a central role in initiating and amplifying inflammatory responses within the central nervous system (CNS).[1][2] Under pathological conditions, such as brain injury, infection, or neurodegenerative diseases, the production of these cytokines is significantly upregulated.[3][4] This leads to a cascade of events including the activation of glial cells, recruitment of peripheral immune cells, and ultimately, neuronal damage.[5]

The production of mature, bioactive IL-1ß and IL-18 is a two-step process. The first signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the transcriptional upregulation of the inactive precursors, pro-IL-1ß and pro-IL-18. The second signal activates an inflammasome complex, which then cleaves these precursors into their active forms via the enzyme caspase-1.[6]

The NLRP3 Inflammasome in Neuronal Cells

The NLRP3 inflammasome is a multi-protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector protein pro-caspase-1.[6] Upon activation by a wide array of stimuli, including protein aggregates, extracellular ATP, and reactive oxygen species (ROS), NLRP3 oligomerizes and recruits ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[6] Activated caspase-1 then processes pro-IL-1ß and pro-IL-18 into their mature, secretable forms.[6] While initially thought to be primarily expressed in immune cells like microglia, evidence suggests that components of the NLRP3 inflammasome are also present in neurons, implicating a direct role for neurons in the inflammatory response.

This compound: A Specific Inhibitor of the NLRP3 Inflammasome

This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome.[7] Its mechanism of action involves the direct inhibition of the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex. By preventing NLRP3 activation, this compound effectively blocks the activation of caspase-1 and, consequently, the maturation and release of IL-1ß and IL-18.

Quantitative Data on the Effect of this compound

As of the latest literature review, specific quantitative data on the dose-dependent effects of this compound on IL-1ß and IL-18 production in isolated neuronal cell cultures is limited. The majority of published studies have focused on its effects in other cell types or in in vivo models of inflammatory diseases outside the CNS. However, based on its known mechanism of action, it is hypothesized that this compound will lead to a significant, dose-dependent reduction in the levels of mature IL-1ß and IL-18 released from stimulated neuronal cells.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on IL-1ß and IL-18 Production in Stimulated Neuronal Cells

| Treatment Group | This compound Concentration (µM) | IL-1ß Concentration (pg/mL) | IL-18 Concentration (pg/mL) |

| Vehicle Control (Stimulated) | 0 | 500 ± 50 | 300 ± 30 |

| This compound | 1 | 350 ± 40 | 210 ± 25 |

| This compound | 10 | 150 ± 20 | 90 ± 15 |

| This compound | 50 | 50 ± 10 | 30 ± 8 |

| Unstimulated Control | 0 | < 10 | < 5 |

This table presents hypothetical data for illustrative purposes. Actual results would need to be determined experimentally.

Experimental Protocols

Neuronal Cell Culture

Primary cortical or hippocampal neurons can be isolated from embryonic day 18 (E18) mouse or rat brains. The tissue is dissociated and plated on poly-D-lysine-coated plates or coverslips. Neurons are maintained in a serum-free neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Experiments are typically performed on mature neurons, between days in vitro (DIV) 7 and 14.

Induction of Neuroinflammation and this compound Treatment

To induce the expression and release of IL-1ß and IL-18, neuronal cultures are typically primed with a TLR agonist such as lipopolysaccharide (LPS) (1 µg/mL) for 4-6 hours. This is followed by the addition of an NLRP3 inflammasome activator, such as ATP (5 mM) or nigericin (10 µM), for 1-2 hours.

For this compound treatment, the compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations 30-60 minutes prior to the addition of the NLRP3 activator. A vehicle control (DMSO) should be run in parallel.

Quantification of IL-1ß and IL-18

ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines in the cell culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for either IL-1ß or IL-18 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.

-

Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western blotting can be used to detect the mature and precursor forms of IL-1ß and IL-18 in cell lysates.

-

Protein Extraction: Lyse the neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1ß or IL-18 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome signaling and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for this compound evaluation in neuronal cultures.

Conclusion

This compound presents a promising therapeutic strategy for mitigating neuroinflammation by specifically targeting the NLRP3 inflammasome and inhibiting the production of the key pro-inflammatory cytokines IL-1ß and IL-18. While further research is required to generate specific quantitative data on its effects in neuronal cells, the well-defined mechanism of action of this compound provides a strong rationale for its investigation in a variety of neurological disorders where neuroinflammation is a key pathological feature. The experimental protocols outlined in this guide provide a framework for researchers to evaluate the efficacy of this compound and other NLRP3 inhibitors in neuronal models of disease.

References

- 1. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of targeting IL-1 and IL-18 in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IL-18: a key player in neuroinflammation and neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin 18 in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroinflammation induces synaptic scaling through IL-1β-mediated activation of the transcriptional repressor REST/NRSF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inflammatory cytokine-induced changes in neural network activity measured by waveform analysis of high-content calcium imaging in murine cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to INF4E: A Potent NLRP3 Inflammasome Inhibitor

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of INF4E, a potent inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals involved in drug development and immunology.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[3][4]

Below is a summary of the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO₃ | [2] |

| Molecular Weight | 240.68 g/mol | [2] |

| CAS Number | 88039-46-7 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| SMILES | CCOC(C(C(O)C1=C(Cl)C=CC=C1)=C)=O | [2] |

Biological Activity and Mechanism of Action

This compound functions as a potent inhibitor of the NLRP3 inflammasome.[2] Its mechanism of action involves the inhibition of caspase-1 and NLRP3 ATPase activities.[2] By targeting these key components, this compound can prevent the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as inhibit pyroptosis, a form of inflammatory cell death.[3]

Studies have shown that this compound can protect against myocardial ischemia-reperfusion injury by attenuating the formation of the NLRP3 inflammasome complex.[2] It has also been demonstrated to prevent ATP- and nigericin-induced pyroptosis in human THP-1 cells.[2]

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of transcription factors like NF-κB. The activation step (Signal 2) is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent inflammatory responses.[5]

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and highlights the inhibitory action of this compound.

Experimental Protocols for Assessing this compound Activity

The following outlines a general experimental workflow for evaluating the inhibitory effects of this compound on NLRP3 inflammasome activation in vitro, based on common methodologies for studying inflammasome activation.[6][7][8]

1. Cell Culture and Priming:

-

Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) are commonly used.[7]

-

Cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.[9][10]

2. Treatment with this compound:

-

Following priming, cells are pre-treated with varying concentrations of this compound for a specified duration.

3. NLRP3 Inflammasome Activation:

4. Measurement of Inflammasome Activation Markers:

-

Cytokine Release: The concentration of IL-1β in the cell culture supernatant is measured by ELISA.[8]

-

Caspase-1 Activity: Caspase-1 activity can be assessed using a fluorometric assay or by detecting cleaved caspase-1 via Western blot.[8]

-

Pyroptosis: Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[6][8]

-

ASC Speck Formation: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.[8]

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound.

Conclusion

This compound is a valuable research tool for studying the NLRP3 inflammasome and holds potential as a therapeutic agent for NLRP3-driven inflammatory diseases. Its ability to inhibit key components of the inflammasome pathway makes it a subject of interest for further investigation and drug development efforts. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to explore the biological effects of this compound and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 6. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

- 7. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Preliminary Studies on the In Vivo Efficacy of INF4E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific in vivo efficacy studies with detailed quantitative data and protocols for INF4E have not been extensively published in publicly accessible literature. Therefore, this guide provides a comprehensive framework based on the known mechanism of this compound as an inhibitor of the NLRP3 inflammasome. The experimental protocols and data presented are representative of studies conducted on similar NLRP3 inhibitors and should be adapted and validated for this compound-specific research.

Introduction to this compound and the NLRP3 Inflammasome

This compound is an acrylate derivative identified as a potent and irreversible inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome assembly leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.

This compound has been shown to inhibit NLRP3 ATPase activity and subsequent caspase-1 activation, thereby preventing the release of IL-1β and IL-18 and mitigating inflammatory responses. This technical guide outlines the preliminary in vivo efficacy studies and methodologies relevant to the evaluation of this compound.

Quantitative Data Summary

The following tables represent hypothetical yet plausible quantitative data for the in vivo efficacy of an NLRP3 inhibitor like this compound, based on typical outcomes in preclinical inflammatory disease models.

Table 1: Dose-Dependent Reduction of IL-1β in a Murine Peritonitis Model

| Treatment Group | Dose (mg/kg, i.p.) | Serum IL-1β (pg/mL) ± SEM | % Inhibition |

| Vehicle Control | - | 450 ± 25 | 0% |

| This compound | 10 | 315 ± 20 | 30% |

| This compound | 25 | 180 ± 15 | 60% |

| This compound | 50 | 90 ± 10 | 80% |

Table 2: Effect of this compound on Paw Edema in a Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) ± SEM (4h post-carrageenan) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | 0% |

| This compound | 25 | 0.51 ± 0.04 | 40% |

| This compound | 50 | 0.30 ± 0.03 | 65% |

| Indomethacin (Positive Control) | 10 | 0.25 ± 0.02 | 70% |

Experimental Protocols

Murine Model of LPS-Induced Systemic Inflammation

This model is used to assess the systemic anti-inflammatory effects of NLRP3 inhibitors.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Vehicle (e.g., 5% DMSO in saline)

-

Sterile, pyrogen-free saline

-

ELISA kits for murine IL-1β

Procedure:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Prepare this compound solutions in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route.

-

One hour after this compound administration, inject mice i.p. with a sublethal dose of LPS (e.g., 5 mg/kg).

-

Two hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

-

Separate serum and store at -80°C until analysis.

-

Quantify serum IL-1β levels using a commercial ELISA kit according to the manufacturer's instructions.

Monosodium Urate (MSU) Crystal-Induced Peritonitis

This model mimics gouty arthritis and is highly dependent on NLRP3 inflammasome activation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Monosodium urate (MSU) crystals

-

This compound

-

Vehicle

-

Sterile PBS

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

Procedure:

-

Prepare sterile MSU crystal suspension in PBS.

-

Administer this compound or vehicle to mice (i.p. or p.o.).

-

One hour later, inject mice i.p. with MSU crystals (e.g., 1 mg in 0.5 mL PBS).

-

Six hours post-MSU injection, euthanize mice and perform peritoneal lavage with 5 mL of cold PBS.

-

Collect the peritoneal fluid and centrifuge to pellet the cells.

-

Resuspend the cell pellet in FACS buffer.

-

Count the total number of infiltrated cells (e.g., using a hemocytometer).

-

Perform flow cytometry to quantify the number of neutrophils (Ly6G+) and macrophages (F4/80+).

-

Measure IL-1β levels in the cell-free peritoneal lavage fluid by ELISA.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound

Caption: NLRP3 inflammasome signaling and points of inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Caption: General workflow for assessing the in vivo efficacy of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's mechanism of action.

Methodological & Application

Application Notes: A Detailed Protocol for NLRP3 Inflammasome Inhibition by INF4E in THP-1 Cells

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It assembles in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[2][3] The human monocytic cell line, THP-1, is a widely used and reliable model for studying the NLRP3 inflammasome as these cells express all the necessary components, including NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. Consequently, identifying and characterizing specific inhibitors is a key focus of drug development.

INF4E is a compound identified as an inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive protocol for utilizing this compound to inhibit NLRP3 activation in THP-1 cells, a standard cellular model for inflammasome research.

Mechanism of Action of NLRP3 Inflammasome and this compound

NLRP3 inflammasome activation is a two-step process:

-

Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS), which binds to Toll-like receptors (TLRs). This engagement activates the transcription factor NF-κB, leading to the increased synthesis of NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β).[4][5]

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, pore-forming toxins like nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[6] This signal often leads to cellular events like potassium (K+) efflux.[1] Upon activation, NLRP3 oligomerizes and recruits the ASC adaptor protein, which in turn recruits pro-caspase-1, facilitating its auto-cleavage into active caspase-1.

Active caspase-1 has two primary functions:

-

It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted.

-

It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7]

This compound and its derivatives are understood to function by directly targeting the NLRP3 protein. Specifically, they have been shown to inhibit the crucial ATPase activity of the NLRP3 NACHT domain, which is essential for its oligomerization and subsequent inflammasome assembly.[8] By preventing this step, this compound effectively blocks the entire downstream cascade, including caspase-1 activation, cytokine processing, and pyroptosis.

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the inhibitory action of this compound.

Caption: NLRP3 inflammasome pathway and inhibition by this compound.

Quantitative Data Summary

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The precise IC50 value for this compound in THP-1 cells should be determined empirically for the specific assay conditions used. For reference, related compounds have shown activity in the micromolar range.

| Compound | Target Cell Type | Assay Readout | Reported IC50 |

| This compound | Differentiated THP-1 | IL-1β Release | To be determined |

| INF39 | Differentiated THP-1 | IL-1β Release | ~10 µM |

| INF58 | Recombinant Protein | ATPase Activity | ~74 µM |

Experimental Protocols

Protocol 1: THP-1 Cell Culture and Differentiation

This protocol details the steps for maintaining THP-1 monocytes and differentiating them into adherent, macrophage-like cells suitable for inflammasome studies.

A. Materials

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

HEPES buffer (1 M)

-

2-Mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-Buffered Saline (PBS)

-

96-well or 24-well tissue culture plates

B. THP-1 Culture Medium

-

RPMI-1640

-

10% (v/v) Heat-Inactivated FBS

-

100 U/mL Penicillin, 100 µg/mL Streptomycin

-

10 mM HEPES

-

0.05 mM 2-Mercaptoethanol

C. Procedure

-

Cell Culture: Culture THP-1 monocytes in suspension in T-75 flasks with THP-1 Culture Medium at 37°C in a humidified 5% CO2 incubator.

-

Subculturing: Maintain cell density between 2 x 10^5 and 8 x 10^5 viable cells/mL. Do not exceed 1 x 10^6 cells/mL. Subculture every 3-4 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

-

Seeding for Differentiation: Seed THP-1 monocytes into tissue culture plates at a density of 2.5 x 10^5 cells/mL (e.g., 5 x 10^4 cells in 200 µL per well of a 96-well plate).

-

Differentiation: Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

-

Incubation: Incubate the cells with PMA for 24-48 hours. The cells will become adherent and adopt a macrophage-like morphology.

-

Resting Phase: After differentiation, gently aspirate the PMA-containing medium. Wash the adherent cells once with warm PBS. Add fresh, PMA-free THP-1 Culture Medium and let the cells rest for 24 hours before proceeding with the inflammasome activation assay.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition by this compound

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome and testing the inhibitory effect of this compound.[4][9][10]

A. Materials

-

Differentiated THP-1 macrophages (from Protocol 1)

-

Serum-free RPMI-1640 medium

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin sodium salt or ATP

-

This compound compound

-

DMSO (vehicle control)

B. Procedure

-

Preparation: After the resting phase (Protocol 1, Step 6), gently wash the differentiated THP-1 cells once with warm PBS. Replace the medium with serum-free RPMI-1640.

-

Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations in serum-free RPMI-1640. Add the this compound solutions (or DMSO vehicle control) to the appropriate wells. Incubate for 30-60 minutes at 37°C.

-

Priming (Signal 1): Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.[4][10]

-

Activation (Signal 2): Add the NLRP3 activator. For example:

-

Final Incubation: Incubate the plate for 45-60 minutes at 37°C.[9][10]

-

Supernatant Collection: Following incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the cell-free supernatant for analysis of IL-1β secretion and pyroptosis (LDH release). Store supernatants at -80°C if not analyzed immediately.

Protocol 3: Assessment of NLRP3 Inhibition

A. IL-1β Measurement by ELISA

-

Use a commercial Human IL-1β ELISA kit.

-

Follow the manufacturer's instructions to measure the concentration of mature IL-1β in the collected cell culture supernatants.

-

The reduction in IL-1β levels in this compound-treated samples compared to the vehicle control indicates inhibition of the NLRP3 inflammasome.

B. Pyroptosis Measurement by LDH Assay Pyroptosis results in the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the supernatant.[11]

-

Use a commercial LDH cytotoxicity assay kit.[12][13][14][15]

-

Follow the manufacturer's protocol to measure LDH activity in the collected supernatants.

-

Include control wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).

-

Calculate the percentage of cytotoxicity. A decrease in LDH release in this compound-treated samples indicates the prevention of pyroptosis.

Experimental Workflow

The diagram below outlines the complete experimental workflow from cell preparation to data analysis.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencellonline.com [sciencellonline.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

Determining the Optimal Concentration of INF4E for In Vitro Assays Targeting the NLRP3 Inflammasome

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF4E (ethyl 2-((2-chlorophenyl)(hydroxy)methyl)acrylate) is an acrylate-based, irreversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. As a covalent inhibitor, this compound offers a promising tool for studying the role of the NLRP3 inflammasome in various pathological processes. An optimized derivative of this compound, known as INF39, has been shown to be a specific and nontoxic inhibitor of the NLRP3 inflammasome.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for in vitro assays by assessing its inhibitory effect on key downstream events of NLRP3 inflammasome activation, including cytokine release, caspase-1 activation, and pyroptosis.

Mechanism of Action: NLRP3 Inflammasome Signaling

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Application Notes and Protocols for Studying the Role of NLRP3 in Atherosclerosis using INF4E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arteries, which can lead to heart attack and stroke.[1] The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome is a key component of the innate immune system that has been implicated in the pathogenesis of atherosclerosis.[2][3] Activation of the NLRP3 inflammasome in response to danger signals, such as cholesterol crystals, leads to the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, promoting vascular inflammation and plaque progression.[4][5][6]

INF4E is a potent and specific inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effect by targeting the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of the NLRP3 inflammasome in a preclinical mouse model of atherosclerosis.

Core Application: Investigating the Therapeutic Potential of this compound in an Atherosclerosis Mouse Model

This section outlines the use of this compound in the apolipoprotein E-deficient (ApoE-/-) mouse model, a widely used and well-characterized model for studying atherosclerosis.[7]

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an atherosclerosis mouse model.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effect of NLRP3 inhibition in atherosclerosis models. While specific data for this compound is limited, the data presented from studies using other direct NLRP3 inhibitors, such as MCC950, provide an expected range of efficacy.

Table 1: Effect of NLRP3 Inhibition on Atherosclerotic Plaque Development in ApoE-/- Mice

| Parameter | Vehicle Control | NLRP3 Inhibitor (e.g., MCC950) | Percent Reduction | Reference |

| Aortic Root Plaque Area (μm²) | 850,000 ± 50,000 | 450,000 ± 40,000 | ~47% | [5] |

| Aortic Arch Plaque Area (%) | 15 ± 2 | 8 ± 1.5 | ~47% | [8] |

| Macrophage Content in Plaque (%) | 30 ± 5 | 15 ± 3 | ~50% | [5] |

| Collagen Content in Plaque (%) | 25 ± 4 | 35 ± 5 | ~40% Increase | [2] |

Data are presented as mean ± SEM. The presented data is representative of findings from studies using the NLRP3 inhibitor MCC950.

Table 2: Effect of NLRP3 Inhibition on Inflammatory Markers

| Marker | Vehicle Control | NLRP3 Inhibitor (e.g., MCC950) | Fold Change | Reference |

| Serum IL-1β (pg/mL) | 150 ± 20 | 70 ± 15 | ~0.47 | [9] |

| Aortic IL-1β mRNA Expression | 1.0 ± 0.2 | 0.4 ± 0.1 | ~0.4 | [2] |

| Aortic Caspase-1 Activity (RFU) | 5000 ± 600 | 2500 ± 400 | ~0.5 | [9] |

| Aortic NLRP3 mRNA Expression | 1.0 ± 0.15 | 0.5 ± 0.1 | ~0.5 | [2] |

Data are presented as mean ± SEM. RFU = Relative Fluorescence Units. The presented data is representative of findings from studies using NLRP3 inhibitors.

Experimental Protocols

Protocol 1: In Vivo Treatment of ApoE-/- Mice with this compound

Objective: To evaluate the effect of this compound on the development of atherosclerosis in ApoE-/- mice.

Materials:

-

ApoE-/- mice (6-8 weeks old)

-

High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

-

Gavage needles

Procedure:

-

Acclimatize ApoE-/- mice for one week.

-

Induce atherosclerosis by feeding the mice a high-fat diet for a period of 8-12 weeks.

-

Divide the mice into two groups: Vehicle control and this compound treatment.

-

Prepare the this compound solution in the vehicle at the desired concentration (e.g., 10 mg/kg body weight). A dose-response study may be necessary to determine the optimal concentration.

-

Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection daily or on an alternate-day schedule for the duration of the study.

-

Monitor the body weight and general health of the mice weekly.

-

At the end of the treatment period, euthanize the mice and collect blood and aortic tissues for further analysis.

Protocol 2: Quantification of Atherosclerotic Lesions

Objective: To measure the size of atherosclerotic plaques in the aorta.

Materials:

-

Aorta from treated and control mice

-

Optimal Cutting Temperature (OCT) compound

-

Oil Red O stain

-

Hematoxylin

-

Microscope with a digital camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Carefully dissect the entire aorta from the aortic root to the iliac bifurcation.

-

Remove the adventitial fat and connective tissue.

-

For en face analysis, open the aorta longitudinally, pin it flat on a black wax surface, and stain with Oil Red O to visualize lipid-rich plaques.

-

Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

-

For cross-sectional analysis of the aortic root, embed the proximal aorta in OCT and prepare serial cryosections (e.g., 10 µm thick).

-

Stain the sections with Oil Red O and counterstain with hematoxylin.

-

Capture images of the stained sections and measure the lesion area in the aortic root.

Protocol 3: Western Blot Analysis of NLRP3 Inflammasome Components in Aortic Tissue

Objective: To determine the protein levels of NLRP3, ASC, and caspase-1 in the aorta.

Materials:

-

Aortic tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1 p20, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Homogenize aortic tissue in RIPA buffer on ice.[10]

-

Centrifuge the homogenates and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on an 8-12% gel. For NLRP3 (approx. 118 kDa), an 8% gel is recommended.[11]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 4: Measurement of IL-1β Levels by ELISA

Objective: To quantify the concentration of IL-1β in mouse serum.

Materials:

-

Mouse serum samples

-

Mouse IL-1β ELISA kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific)[12]

-

Microplate reader

Procedure:

-

Collect blood from mice via cardiac puncture and allow it to clot.

-